1-Piperidin-4-ylpyridin-2-one;hydrochloride
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Overview
Description
1-Piperidin-4-ylpyridin-2-one;hydrochloride is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structure and properties. This compound is a derivative of piperidine and pyridine, both of which are important heterocyclic compounds in organic chemistry. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 1-Piperidin-4-ylpyridin-2-one;hydrochloride in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidin-4-ylpyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation, which facilitates the formation of the piperidine ring from a pyridine precursor . The reaction conditions often involve the use of phenylsilane as a reducing agent and an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidin-4-ylpyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-ylpyridin-2-one derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives .
Scientific Research Applications
1-Piperidin-4-ylpyridin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperidin-4-ylpyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Pyridine: A six-membered aromatic ring with one nitrogen atom, known for its role in various biological and chemical processes.
Piperidin-4-ylpyridin-2-one: The parent compound without the hydrochloride group.
Uniqueness: 1-Piperidin-4-ylpyridin-2-one;hydrochloride is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart .
Properties
IUPAC Name |
1-piperidin-4-ylpyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h1-3,8-9,11H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDYKMWHSUCIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=CC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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